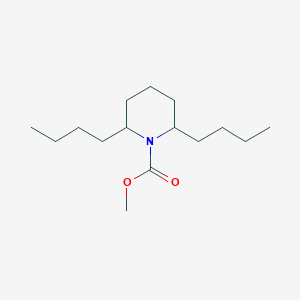
Methyl 2,6-dibutylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,6-dibutylpiperidine-1-carboxylate is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of two butyl groups at the 2 and 6 positions of the piperidine ring and a methyl ester group at the 1 position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-dibutylpiperidine-1-carboxylate typically involves the alkylation of piperidine derivatives. One common method is the reaction of 2,6-dibutylpiperidine with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dibutylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Methyl 2,6-dibutylpiperidine-1-methanol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2,6-dibutylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,6-dibutylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,6-Dibutylpiperidine: Lacks the ester group, making it less reactive in certain chemical reactions.
Methyl 2,6-dimethylpiperidine-1-carboxylate: Contains methyl groups instead of butyl groups, affecting its steric and electronic properties.
Methyl 2,6-diethylpiperidine-1-carboxylate: Contains ethyl groups, offering different reactivity and physical properties.
Uniqueness
Methyl 2,6-dibutylpiperidine-1-carboxylate is unique due to the presence of butyl groups, which provide distinct steric hindrance and hydrophobic characteristics. These properties influence its reactivity and interactions with other molecules, making it valuable for specific research applications.
Properties
CAS No. |
919286-49-0 |
|---|---|
Molecular Formula |
C15H29NO2 |
Molecular Weight |
255.40 g/mol |
IUPAC Name |
methyl 2,6-dibutylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H29NO2/c1-4-6-9-13-11-8-12-14(10-7-5-2)16(13)15(17)18-3/h13-14H,4-12H2,1-3H3 |
InChI Key |
ZCDMSPUPSYJOJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCCC(N1C(=O)OC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















